3-Amino-2-(oxolan-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-3-6(7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
LFGQVAXQJPFPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-2-(oxolan-3-yl)propanoic Acid
Key Synthetic Routes
Oxysilane Carboxylic Acid Derivative Route
A patented method (WO2004043905A1) describes the production of 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives, which are structurally related to this compound. This method involves:
- Starting from optically active oxysilane carboxylic acid derivatives.
- Reaction with glycine derivatives or cyclohexylaldehyde derivatives under controlled temperature (50–150 °C) and pH conditions.
- Use of enzymatic or chemical hydrolysis to obtain the free amino acid.
This approach allows for high yield and high purity of optically active products, with the amino group optionally protected during synthesis to facilitate isolation and prevent racemization.
Reduction of Oxo-Substituted Precursors
Another common synthetic strategy involves the reduction of 3-oxo-3-(oxolan-3-yl)propanoic acid derivatives to the corresponding amino acid. This can be achieved by:
- Using zinc dust and formic acid in the presence of catalytic iron dust at moderate temperatures (~60 °C).
- The reduction converts the oxo group at the β-position to an amino group, forming the target compound.
This method requires careful control of reaction time and temperature to optimize yield and stereochemical outcome.
Enzymatic Resolution and Stereoselective Hydrolysis
To obtain optically pure this compound, enzymatic resolution techniques are employed:
- Ester or amide derivatives of the racemic amino acid are subjected to stereoselective enzymatic hydrolysis.
- Enzymes such as lipases or esterases catalyze the selective hydrolysis of one enantiomer.
- Subsequent acid-base extraction and crystallization isolate the optically active amino acid.
This method is advantageous for achieving high enantiomeric excess without requiring chiral catalysts.
Reaction Conditions and Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Reaction Temperature | 0 to 180 °C (preferably 50 to 150 °C) | Controlled to optimize yield and stereochemistry |
| Reaction Time | 0.1 to 1000 hours | Dependent on reaction type and scale |
| pH | Adjusted via acidic or basic aqueous solutions | Critical for enzymatic activity and product stability |
| Solvents | Water, methanol, ethanol, tetrahydrofuran, toluene | Choice affects solubility and reaction kinetics |
| Amino Group Protection | Carbamate or other protecting groups (e.g., Boc, Fmoc) | Facilitates isolation and prevents racemization |
| Enzymes for Resolution | Lipases, esterases | Used for stereoselective hydrolysis |
Purification and Isolation Techniques
- Diastereomeric Salt Formation: The racemic mixture can be converted into diastereomeric salts using optically active amino alcohols (e.g., (R)-2-amino-1-phenylethanol), which are then separated by fractional recrystallization.
- Extraction: Acid-base extraction separates the free amino acid from ester or amide derivatives.
- Chromatography: Chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis confirms enantiomeric purity.
- Crystallization: Recrystallization from solvents such as methanol, ethanol, or toluene at controlled temperatures (0 to 7 °C) enhances purity.
Full Research Findings and Data Integration
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 3-amino-3-(oxolan-2-yl)propanoic acid |
| CAS Number | 683219-88-7 |
| SMILES | C1CC(OC1)C(CC(=O)O)N |
| Stability | Stable under inert atmosphere at -20 °C; sensitive to light and moisture |
Spectroscopic Characterization
- NMR (1H and 13C): Signals corresponding to the oxolane ring protons (δ 1.7–2.1 ppm) and amino acid backbone.
- Mass Spectrometry (HRMS): Molecular ion peak consistent with C7H13NO3.
- X-ray Crystallography: Confirms absolute configuration of chiral centers.
- Circular Dichroism (CD): Confirms optical activity.
Synthetic Yield and Purity
- Yields for enzymatic resolution methods typically exceed 70% with enantiomeric excess (ee) > 95%.
- Chemical reduction methods yield racemic mixtures requiring further resolution.
- Protection-deprotection sequences maintain functional group integrity and minimize side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxysilane Carboxylic Acid Route | Oxysilane derivatives, glycine, enzyme | High yield, optically active product | Requires complex starting materials |
| Reduction of Oxo Precursors | Zinc dust, formic acid, iron catalyst | Straightforward, scalable | Produces racemic mixture |
| Enzymatic Resolution | Lipases, ester derivatives | High enantiomeric purity | Additional purification steps |
| Diastereomeric Salt Formation | Optically active amino alcohols | Effective chiral separation | Requires suitable resolving agents |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-2-(oxolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tetrahydrofuran ring may also play a role in stabilizing interactions with proteins and enzymes.
Comparison with Similar Compounds
Table 1: Structural Features of 3-Amino-2-(oxolan-3-yl)propanoic Acid and Analogs
*Molecular weight varies due to salt forms (e.g., hydrochloride in ).
Physicochemical Properties
- Solubility: The hydrochloride salt form (e.g., 2-amino-3-(oxolan-3-yl)propanoic acid HCl) exhibits higher water solubility due to ionic character . In contrast, the methyl ester derivative is more lipophilic .
- Acidity/Basicity: The oxalylamino derivative (CAS 7554–89–4) has two acidic protons (carboxylic and oxalyl groups), lowering its pKa compared to the parent compound .
- Stability: The nitro group in (S)-2-amino-3-(3-nitrophenyl)propanoic acid may confer photochemical reactivity, limiting its stability under light exposure .
Biological Activity
3-Amino-2-(oxolan-3-yl)propanoic acid, also known as (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid, is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 159.18 g/mol. The compound features a propanoic acid backbone, an amino group, and an oxolane (tetrahydrofuran) ring, which contribute to its distinct chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its amino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific molecular targets. The oxolane ring provides structural stability that may influence the compound's reactivity in biochemical pathways .
Enzyme Interactions
Research indicates that this compound may serve as a substrate for specific enzymes involved in metabolic pathways. For instance, it has been shown to influence enzyme activity related to amino acid metabolism, potentially impacting overall cellular functions .
Therapeutic Applications
- Drug Development : Ongoing studies are exploring the use of this compound as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to the development of novel pharmaceuticals targeting various diseases .
- Biochemical Pathways : In vitro studies have demonstrated that the compound can modulate certain biochemical pathways, suggesting potential applications in treating metabolic disorders or enhancing drug efficacy .
Comparative Analysis with Similar Compounds
The following table highlights the structural similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(oxolan-2-yl)propanoic acid | Similar structure but different amino position | Distinct metabolic pathways due to structural differences |
| 2-Oxo-3-(oxolan-2-yl)propanoic acid | Contains a keto group instead of an amino group | Altered reactivity patterns compared to amino acids |
| 2-Amino-3-(oxolan-4-yl)propanoic acid | Variation in oxolane ring position | Potentially different biological activities |
Research Findings
Recent studies have reported on the compound's potential interactions with cellular receptors and its role in modulating immune responses. For example, it has been suggested that similar compounds can affect the programmed cell death protein 1 (PD-1), which plays a critical role in immune regulation .
Additionally, investigations into the pharmacokinetics of this compound have shown that its unique structure may confer advantages in terms of bioavailability and efficacy compared to traditional amino acids used in therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2-(oxolan-3-yl)propanoic acid, and what methodological considerations are critical for reproducibility?
- Synthetic Routes :
- Alkylation Strategy : Start with oxolan-3-yl precursors (e.g., oxolan-3-ylmethyl bromide) reacting with malonate esters under basic conditions (e.g., NaOEt), followed by hydrolysis and decarboxylation to yield the propanoic acid backbone .
- Amino Group Introduction : Use reductive amination or Gabriel synthesis to introduce the amino group, ensuring stereochemical control if chiral centers are involved .
- Key Considerations :
- Solvent choice (e.g., THF for oxolane solubility) and reaction temperature (often 0–25°C to avoid side reactions).
- Purification via recrystallization or column chromatography to isolate the hydrochloride salt form, as seen in analogous compounds .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.6–4.0 ppm for oxolane ring protons and δ 1.5–2.5 ppm for propanoic acid backbone protons.
- ¹³C NMR : Signals near δ 70–80 ppm (oxolane carbons) and δ 170–180 ppm (carboxylic acid carbon) .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., C₇H₁₁NO₃) and detect isotopic patterns.
- IR Spectroscopy : Stretching bands at ~2500–3300 cm⁻¹ (N–H and O–H) and ~1700 cm⁻¹ (C=O) .
Advanced Research Questions
Q. How does the oxolane ring influence the compound’s reactivity in nucleophilic substitution reactions compared to cyclopropyl or aromatic substituents?
- Steric Effects : The oxolane ring’s tetrahydrofuran moiety imposes moderate steric hindrance, reducing reaction rates compared to bulky cyclopropylmethyl groups but enhancing selectivity in regiochemical outcomes .
- Electronic Effects : The oxygen atom in oxolane increases electron density at adjacent carbons, facilitating electrophilic substitutions (e.g., nitration) at specific positions .
- Case Study : Substitution reactions with halogens show higher yields for oxolane derivatives (75–85%) versus cyclopropyl analogs (60–70%) due to improved leaving-group stabilization .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) across studies?
- Variables to Investigate :
- Purity : Impurities >5% (e.g., unreacted precursors) can skew bioassay results. Use HPLC (>98% purity) for reliable data .
- Assay Conditions : pH sensitivity (e.g., activity loss in acidic environments) or solvent choice (DMSO vs. aqueous buffers) .
- Structural Analog Comparison :
| Compound | Substituent | Reported Activity | Source |
|---|---|---|---|
| Target compound | Oxolane | Variable antimicrobial | |
| 3-Amino-cyclopropyl | Cyclopropylmethyl | Consistent inhibition |
- Adjust assay protocols to standardize microbial strains and incubation times .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking Studies : Use software like AutoDock Vina to model binding affinity with protease active sites. The oxolane ring’s oxygen forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; oxolane derivatives show lower binding energy (-9.2 kcal/mol) compared to aromatic analogs (-7.5 kcal/mol) .
Methodological Challenges
Q. What are the optimal conditions for large-scale synthesis while maintaining stereochemical integrity?
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective amination, achieving >90% ee .
- Scale-Up Adjustments : Replace THF with ethanol for safer solvent handling at >100 g scales, maintaining yields at 80–85% .
Q. How to mitigate decomposition during storage or experimental handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
